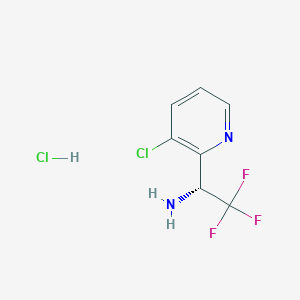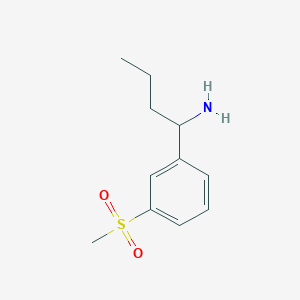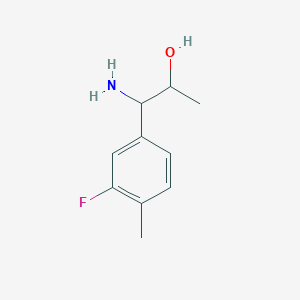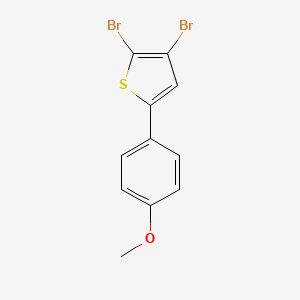
2,3-Dibromo-5-(4-methoxyphenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-5-(4-methoxyphenyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a 4-methoxyphenyl group at the 5 position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-(4-methoxyphenyl)thiophene typically involves the bromination of 5-(4-methoxyphenyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-5-(4-methoxyphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the methoxyphenyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Sonogashira Coupling: Utilizes copper and palladium catalysts along with alkynes.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further used in the synthesis of more complex molecules for applications in materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
2,3-Dibromo-5-(4-methoxyphenyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-5-(4-methoxyphenyl)thiophene depends on the specific application and the chemical reactions it undergoes. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the methoxyphenyl group can influence its reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromo-3,4-ethylenedioxythiophene: Another brominated thiophene used in the synthesis of conductive polymers.
3,5-Dibromo-2-methylthiophene: A similar compound with bromine atoms at different positions, used in various organic synthesis reactions.
Uniqueness
2,3-Dibromo-5-(4-methoxyphenyl)thiophene is unique due to the specific positioning of the bromine atoms and the methoxyphenyl group, which confer distinct reactivity and properties. This makes it particularly useful in the synthesis of specialized organic materials and in research applications where specific substitution patterns are required.
Propiedades
Fórmula molecular |
C11H8Br2OS |
|---|---|
Peso molecular |
348.06 g/mol |
Nombre IUPAC |
2,3-dibromo-5-(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H8Br2OS/c1-14-8-4-2-7(3-5-8)10-6-9(12)11(13)15-10/h2-6H,1H3 |
Clave InChI |
FTYSJEWDYXOPJU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


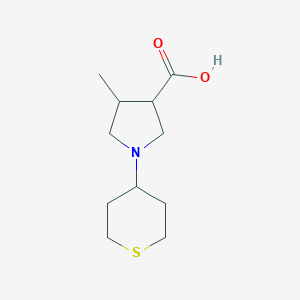
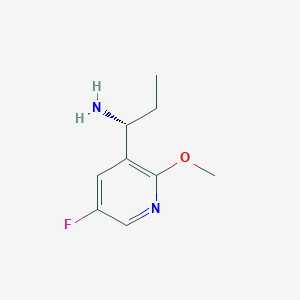




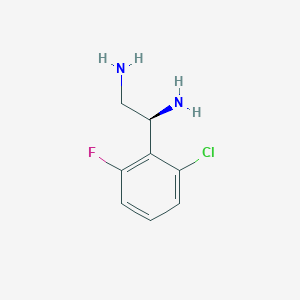
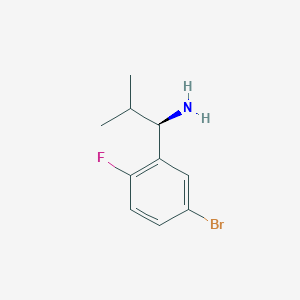
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13035419.png)

![(1R,4S,5S)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13035432.png)
